HPLC Retention of Phenolsulfonate Isomers
Under standardized ion-exchange HPLC conditions (Zipax-SAX column, 0.03 M NaNO₃ eluent at 0.50 mL/min, 40°C, UV detection at 280 nm), sodium 2-hydroxybenzenesulfonate (ortho isomer) exhibits a retention time of 11.3 minutes, which is 2.1× longer than the para isomer (5.4 min) and 1.3× longer than the meta isomer (8.4 min) [1]. The coefficient of variation for ortho determination is 1.68% at a detection limit of 0.1 μg [1]. This substantial retention difference provides an unambiguous analytical fingerprint for verifying ortho-isomer identity and purity in procured material—critical because commercial 'sodium phenolsulfonate' may contain isomeric mixtures.
| Evidence Dimension | HPLC retention time on Zipax-SAX anion-exchange column (1 m × 2.1 mm I.D.) |
|---|---|
| Target Compound Data | Sodium 2-hydroxybenzenesulfonate (ortho): 11.3 min; CV = 1.68% |
| Comparator Or Baseline | Sodium 4-hydroxybenzenesulfonate (para): 5.4 min, CV = 0.80%; Sodium 3-hydroxybenzenesulfonate (meta): 8.4 min, CV = 0.96% |
| Quantified Difference | Ortho retention 2.09× para; 1.35× meta |
| Conditions | Zipax-SAX strong anion-exchange resin, 0.03 M NaNO₃ eluent, 0.50 mL/min, 40°C, UV 280 nm; internal standard: sulfanilic acid at 5.4 min |
Why This Matters
Procurement specifications requiring isomeric purity can be enforced using this validated HPLC method; a retention time of 11.3 ± 0.2 min confirms ortho identity and distinguishes from the more rapidly eluting para isomer commonly co-produced during phenol sulfonation.
- [1] Anonymous. High-speed liquid chromatography of an isomeric mixture of phenolmonosulfonates. Bunseki Kagaku (Japan Analyst), 1977, 26(3), 179-182. J-STAGE. View Source
